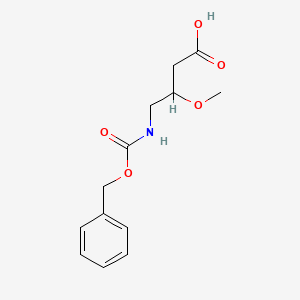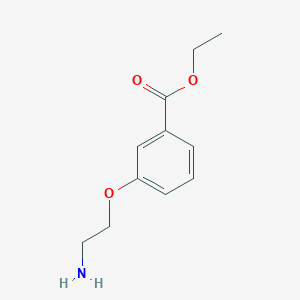
Ethyl 3-(2-aminoethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-aminoethoxy)benzoate: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl group attached to the benzoate moiety, with an aminoethoxy substituent at the third position of the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions:
Esterification: The primary method for synthesizing ethyl 3-(2-aminoethoxy)benzoate involves the esterification of 3-(2-aminoethoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol. This reaction also requires an acid catalyst and is carried out under reflux conditions.
Industrial Production Methods:
化学反应分析
Types of Reactions:
Hydrolysis: Ethyl 3-(2-aminoethoxy)benzoate can undergo hydrolysis in the presence of an acid or base to yield 3-(2-aminoethoxy)benzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol, 3-(2-aminoethoxy)benzyl alcohol, using reducing agents such as lithium aluminum hydride.
Aminolysis: The ester can react with ammonia or primary amines to form amides, such as 3-(2-aminoethoxy)benzamide.
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification and hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Amines: Ammonia or primary amines for aminolysis reactions.
Major Products:
Hydrolysis: 3-(2-aminoethoxy)benzoic acid and ethanol.
Reduction: 3-(2-aminoethoxy)benzyl alcohol.
Aminolysis: 3-(2-aminoethoxy)benzamide.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry:
- Utilized as a flavoring agent in food and beverages.
- Used in the production of perfumes and fragrances due to its pleasant odor .
作用机制
The mechanism of action of ethyl 3-(2-aminoethoxy)benzoate primarily involves its hydrolysis to release 3-(2-aminoethoxy)benzoic acid and ethanol. The released 3-(2-aminoethoxy)benzoic acid can interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .
相似化合物的比较
Ethyl benzoate: Similar ester structure but lacks the aminoethoxy substituent.
Methyl 3-(2-aminoethoxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-(2-aminoethoxy)benzoic acid: The parent acid of this compound.
Uniqueness:
- The presence of the aminoethoxy group at the third position of the benzene ring imparts unique chemical and biological properties to this compound.
- The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in chemistry, biology, and industry .
属性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
ethyl 3-(2-aminoethoxy)benzoate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,2,6-7,12H2,1H3 |
InChI 键 |
NINJXPUWSQCLKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)OCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


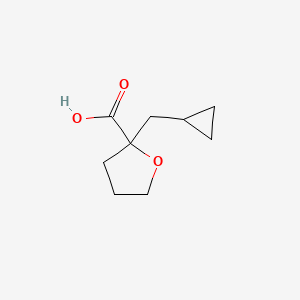
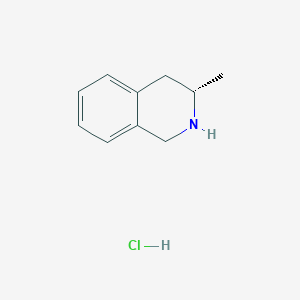
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[7-(trifluoromethyl)-1-benzothiophen-3-yl]propanoic acid](/img/structure/B13504928.png)
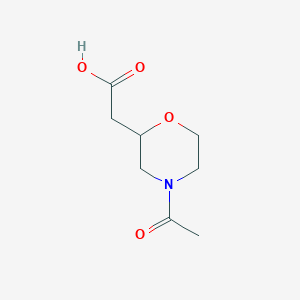
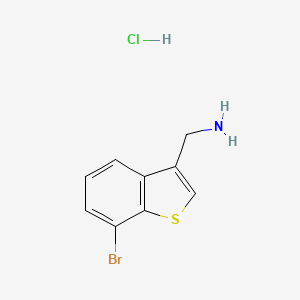
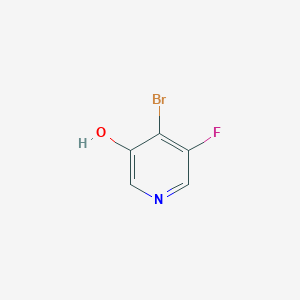
![N-[(4-chlorophenyl)methyl]-4-(2,6-dichlorophenyl)-1,3-thiazol-2-amine](/img/structure/B13504958.png)
![Methyl 4-{[(3-chlorophenyl)methyl]amino}butanoate](/img/structure/B13504959.png)
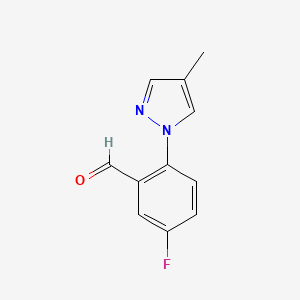
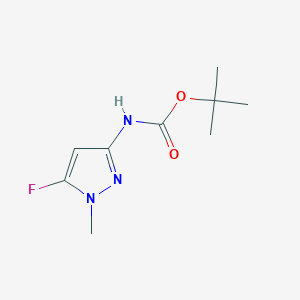
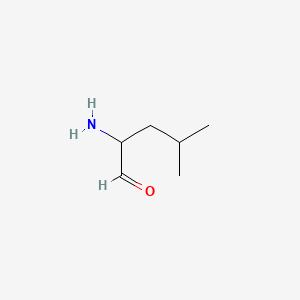
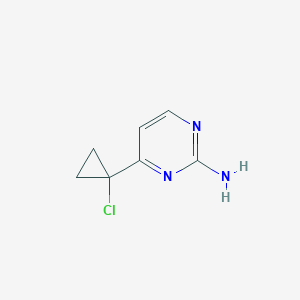
![[(Adamantan-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B13504987.png)
